Magnesium phosphate, dibasic

Description

The exact mass of the compound Magnesium hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJAJDCZWVHCPF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

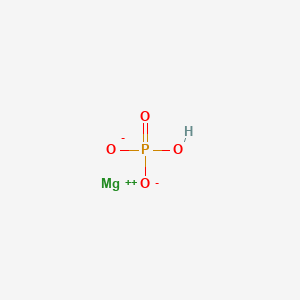

Canonical SMILES |

OP(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgHPO4, HMgO4P | |

| Record name | dimagnesium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimagnesium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent), Array | |

| Record name | Magnesium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872522 | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, odourless, crystalline powder, slightly soluble in water | |

| Record name | Phosphoric acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DIMAGNESIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7757-86-0, 10043-83-1 | |

| Record name | Magnesium phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Y870209Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Magnesium Phosphate Dibasic Trihydrate for Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of magnesium phosphate (B84403) dibasic trihydrate (MgHPO₄·3H₂O), a biocompatible and biodegradable material of significant interest in biomedical research and drug development. This document details a reproducible laboratory-scale synthesis protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in accessible formats. Furthermore, it explores its application in drug delivery systems, illustrating a general experimental workflow and the cellular uptake mechanism of nanoparticle-based carriers.

Introduction

Magnesium phosphate dibasic trihydrate is an inorganic compound with notable applications in the pharmaceutical and biomedical fields. Its biocompatibility, biodegradability, and the essential roles of its constituent ions (magnesium and phosphate) in physiological processes make it an attractive material for drug delivery, bone regeneration, and as a nutritional supplement.[1] This guide focuses on a straightforward precipitation method for its synthesis, suitable for research laboratory settings.

Synthesis of Magnesium Phosphate Dibasic Trihydrate

A common and effective method for synthesizing magnesium phosphate dibasic trihydrate in a laboratory setting is through chemical precipitation. This process involves the reaction of a soluble magnesium salt with a soluble phosphate salt in an aqueous solution under controlled conditions.

Experimental Protocol: Chemical Precipitation

This protocol outlines the steps for the synthesis of magnesium phosphate dibasic trihydrate via a chemical precipitation reaction.[2]

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dipotassium (B57713) hydrogen phosphate (K₂HPO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of magnesium chloride hexahydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of dipotassium hydrogen phosphate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Place a beaker containing the dipotassium hydrogen phosphate solution on a magnetic stirrer.

-

Slowly add the magnesium chloride solution dropwise to the phosphate solution while stirring continuously.

-

A white precipitate of magnesium phosphate dibasic trihydrate will form immediately.

-

-

Aging the Precipitate:

-

Continue stirring the mixture at room temperature for 2 hours to allow the precipitate to age and for the reaction to complete.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by vacuum filtration.

-

Wash the collected precipitate several times with deionized water to remove any unreacted salts.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

Dry the washed precipitate in an oven at 60°C for 24 hours to obtain a fine, white powder of magnesium phosphate dibasic trihydrate.

-

Reaction:

MgCl₂ + K₂HPO₄ + 3H₂O → MgHPO₄·3H₂O↓ + 2KCl

Characterization of Magnesium Phosphate Dibasic Trihydrate

The synthesized material should be thoroughly characterized to confirm its identity, purity, and physicochemical properties. The following are standard analytical techniques used for this purpose.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the synthesized powder. The diffraction pattern of the product should match the standard pattern for magnesium phosphate dibasic trihydrate (Newberyite), JCPDS card no. 72-0023.[2]

Table 1: XRD Data for Magnesium Phosphate Dibasic Trihydrate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 13.8 | 6.41 | 100 |

| 20.8 | 4.27 | 45 |

| 27.8 | 3.21 | 60 |

| 29.2 | 3.06 | 35 |

| 34.2 | 2.62 | 50 |

| 45.5 | 2.00 | 25 |

Note: The peak positions and intensities may vary slightly depending on the experimental conditions and instrument used.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the synthesized compound. The spectrum of magnesium phosphate dibasic trihydrate will show characteristic absorption bands corresponding to the phosphate group (PO₄³⁻) and water of hydration (H₂O).

Table 2: FTIR Band Assignments for Magnesium Phosphate Dibasic Trihydrate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations of water molecules |

| ~1650 | H-O-H bending vibrations of water molecules |

| ~1140 | P-O asymmetric stretching of HPO₄²⁻ |

| ~1010 | P-O symmetric stretching of HPO₄²⁻ |

| ~890 | P-O-H bending |

| ~570 | O-P-O bending vibrations of PO₄³⁻ |

Note: The exact positions of the absorption bands can be influenced by factors such as particle size and crystallinity.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the compound and to quantify the water of hydration. The TGA curve for MgHPO₄·3H₂O will show a weight loss corresponding to the removal of the three water molecules.

Table 3: Thermal Analysis Data for Magnesium Phosphate Dibasic Trihydrate

| Temperature Range (°C) | Weight Loss (%) | Event |

| 100 - 250 | ~31% | Loss of three water molecules of hydration[2] |

| > 400 | - | Conversion to magnesium pyrophosphate (Mg₂P₂O₇) |

Note: The theoretical weight loss for three water molecules is approximately 31.0%. The DTA curve will show a corresponding endothermic peak in the 100-250°C range, indicating the energy absorbed for dehydration.

Application in Drug Delivery

Magnesium phosphate nanoparticles are being explored as carriers for the delivery of therapeutic agents due to their biocompatibility and pH-sensitive dissolution.[3] The slightly acidic environment of tumor tissues or endosomal compartments can trigger the dissolution of the nanoparticles and the release of the encapsulated drug.

Experimental Workflow: Drug Loading and Release

This section describes a general workflow for loading a model drug onto magnesium phosphate nanoparticles and studying its release profile.

Cellular Uptake of Nanoparticles

The entry of magnesium phosphate nanoparticles into cells is a critical step for intracellular drug delivery. This process typically occurs through endocytosis, a mechanism by which the cell membrane engulfs the nanoparticles to form an intracellular vesicle.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of magnesium phosphate dibasic trihydrate for research purposes. The detailed protocols and compiled data serve as a valuable resource for scientists and professionals in drug development and biomedical research. The biocompatibility and pH-responsive nature of this material underscore its potential as a versatile platform for various therapeutic applications. Further research can focus on optimizing nanoparticle size and surface modifications to enhance drug loading efficiency and target-specific delivery.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of MgHPO4·3H2O (Newberyite)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of Magnesium Hydrogen Phosphate (B84403) Trihydrate (MgHPO₄·3H₂O), a compound also known as the mineral newberyite. Understanding the precise three-dimensional arrangement of atoms within this structure is crucial for its application in various scientific and pharmaceutical fields, including biomaterial development and drug formulation.

Core Crystallographic Data

The crystal structure of MgHPO₄·3H₂O has been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the orthorhombic system, belonging to the space group Pbca. This arrangement dictates the symmetry and repeating pattern of the atomic constituents within the crystal lattice. A summary of the key crystallographic data is presented in the tables below, compiled from various independent studies to provide a comparative overview.

Table 1: Unit Cell Parameters for MgHPO₄·3H₂O

| Parameter | Value (Sutor, 1967)[1] | Value (Biointerface Res. Appl. Chem., 2021)[2] | Value (Mindat.org)[3] | Value (mineralogy.rocks)[4] |

| a (Å) | 10.215 ± 0.002 | 10.0133(2) | 10.203 | 10.203—10.215 |

| b (Å) | 10.681 ± 0.002 | 10.2136(1) | 10.685 | 10.678—10.681 |

| c (Å) | 10.014 ± 0.002 | 10.6853(2) | 10.018 | 10.0096—10.015 |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 1092.59 | 1092.81(3) | 1092.15 | 1091.11—1092.59 |

| Z | 8 | 8 | 8 | - |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca | Pbca | Pbca |

Table 2: Selected Interatomic Distances for MgHPO₄·3H₂O

| Bond | Bond Length (Å) (Sutor, 1967)[1] | Bond Length (Å) (Biointerface Res. Appl. Chem., 2021)[2] |

| P-O(H) | 1.588 | 1.59427(3) |

| P-O (mean of 3) | 1.529 | 1.5215 |

| Mg-O (water, mean of 3) | 2.118 | 2.108 |

| Mg-O (phosphate, mean of 3) | 2.049 | 2.053 |

Molecular and Crystal Structure

The structure of newberyite is characterized by a network of corner-sharing MgO₆ octahedra and HPO₄ tetrahedra. The magnesium atom is octahedrally coordinated to three oxygen atoms from three distinct phosphate groups and three oxygen atoms from water molecules.[1][2] This coordination forms layers within the crystal structure.[5][6] The hydrogen atom of the hydrogen phosphate group is attached to one of the oxygen atoms, and this particular oxygen does not participate in the coordination with the magnesium atom.[1][2] The structure is held together by a network of hydrogen bonds.

Experimental Protocols

The determination of the crystal structure of MgHPO₄·3H₂O involves two primary stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of MgHPO₄·3H₂O Single Crystals

A common method for preparing single crystals of MgHPO₄·3H₂O is through a chemical precipitation reaction in an aqueous solution.[2][7]

Materials:

-

Magnesium carbonate hydroxide (B78521) pentahydrate (4MgCO₃·Mg(OH)₂·5H₂O) or a similar soluble magnesium salt.

-

Orthophosphoric acid (H₃PO₄), dilute solution.

-

Deionized water.

Procedure:

-

Prepare an aqueous solution of the magnesium salt.

-

Slowly add the dilute phosphoric acid solution to the magnesium salt solution while stirring. The following reaction occurs: H₃PO₄ + 1/5 (4MgCO₃·Mg(OH)₂·5H₂O) + 4/5 H₂O → MgHPO₄·3H₂O + 4/5 CO₂[2]

-

Allow the resulting solution to slowly evaporate at room temperature.

-

Over time, single crystals of MgHPO₄·3H₂O will form.

Single-Crystal X-ray Diffraction Analysis

This protocol outlines the key steps for determining the crystal structure from a synthesized single crystal.

Equipment:

-

Single-crystal X-ray diffractometer (e.g., a Weissenberg camera or a modern automated diffractometer).

-

X-ray source (e.g., Cu Kα radiation).

Procedure:

-

Crystal Mounting: A suitable single crystal of MgHPO₄·3H₂O is carefully selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is placed in the X-ray beam of the diffractometer.

-

A series of diffraction patterns are collected by rotating the crystal. For historical methods like the Weissenberg technique, this involves recording diffraction spots on photographic film.[1] Modern diffractometers use electronic detectors.

-

Data is typically collected for a full sphere or hemisphere of reciprocal space to ensure a complete dataset.

-

-

Data Processing:

-

The intensities of the collected diffraction spots are measured.

-

Corrections are applied for factors such as Lorentz-polarization effects.

-

The corrected intensities are used to calculate the structure factor amplitudes (|F_o|).[1]

-

-

Structure Solution and Refinement:

-

The Patterson method or direct methods are used to determine the initial positions of the heavier atoms (Mg and P).

-

Fourier syntheses are then employed to locate the positions of the lighter oxygen atoms.

-

The atomic positions and thermal parameters are refined using least-squares methods to minimize the difference between the observed and calculated structure factor amplitudes, typically expressed by the R-value.[1]

-

Visualizing the Workflow and Structural Logic

To better illustrate the processes involved in the crystal structure analysis of MgHPO₄·3H₂O, the following diagrams have been generated using the Graphviz DOT language.

References

An In-depth Technical Guide to the Solubility of Magnesium Phosphate Dibasic in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium phosphate (B84403) dibasic (MgHPO₄), also known as dimagnesium phosphate or magnesium hydrogen phosphate, in acidic environments. Understanding the dissolution characteristics of this sparingly soluble salt is critical in various fields, including pharmaceutical drug development, where it is often used as an excipient, and in geochemical and biomedical research. This document details the quantitative solubility data, experimental protocols for its determination, and the underlying chemical mechanisms of its dissolution in acidic media.

Quantitative Solubility Data

Magnesium phosphate dibasic is characterized by its low solubility in water, which significantly increases in acidic conditions. This is due to the protonation of the hydrogen phosphate anion (HPO₄²⁻), shifting the dissolution equilibrium towards the formation of more soluble phosphate species. The solubility is influenced by factors such as pH, temperature, and the presence of other ions.

The solubility product constant (Ksp) for magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) at 25°C has been reported to be approximately 1.48 x 10⁻⁶ (pKsp = 5.83), indicating its limited solubility in pure water.[1]

The following table summarizes the available quantitative data on the solubility of magnesium phosphate dibasic in various acidic solutions.

| pH | Temperature (°C) | Acidic Medium | Total Molar Concentration of Phosphate (mol/L) | Total Molar Concentration of Magnesium (mol/L) | Reference |

| 5.02 | 25 | H₃PO₄/Mg(OH)₂ | 4.53 x 10⁻² | 2.35 x 10⁻² | [2] |

| 5.22 | 25 | H₃PO₄/Mg(OH)₂ | 3.47 x 10⁻² | 1.82 x 10⁻² | [2] |

| 5.50 | 25 | H₃PO₄/Mg(OH)₂ | 2.38 x 10⁻² | 1.28 x 10⁻² | [2] |

| 5.70 | 25 | H₃PO₄/Mg(OH)₂ | 1.85 x 10⁻² | 1.01 x 10⁻² | [2] |

| 5.95 | 25 | H₃PO₄/Mg(OH)₂ | 1.30 x 10⁻² | 7.49 x 10⁻³ | [2] |

| 6.14 | 25 | H₃PO₄/Mg(OH)₂ | 1.03 x 10⁻² | 6.13 x 10⁻³ | [2] |

| 6.40 | 25 | H₃PO₄/Mg(OH)₂ | 7.74 x 10⁻³ | 4.97 x 10⁻³ | [2] |

| 6.90 | 25 | H₃PO₄/Mg(OH)₂ | 4.84 x 10⁻³ | 3.80 x 10⁻³ | [2] |

| 7.24 | 25 | H₃PO₄/Mg(OH)₂ | 3.91 x 10⁻³ | 3.38 x 10⁻³ | [2] |

| 4.9 | 37 | H₃PO₄/Mg(OH)₂ | - | - | [3] |

| 7.2 | 37 | H₃PO₄/Mg(OH)₂ | - | - | [3] |

Dissolution Mechanism in Acidic Solutions

The dissolution of magnesium phosphate dibasic in acidic solutions is governed by a series of acid-base equilibria. The fundamental principle is the reaction of the hydrogen phosphate ion (HPO₄²⁻) with hydronium ions (H₃O⁺) from the acid. This reaction shifts the overall dissolution equilibrium to the right, leading to increased solubility.

The primary dissolution reaction in water is:

MgHPO₄(s) ⇌ Mg²⁺(aq) + HPO₄²⁻(aq)

In the presence of an acid, the following protonation reactions occur, consuming the HPO₄²⁻ ions and pulling the dissolution reaction forward:

HPO₄²⁻(aq) + H₃O⁺(aq) ⇌ H₂PO₄⁻(aq) + H₂O(l) H₂PO₄⁻(aq) + H₃O⁺(aq) ⇌ H₃PO₄(aq) + H₂O(l)

The speciation of phosphate in the solution is pH-dependent. At lower pH values, the equilibrium is shifted towards the formation of dihydrogen phosphate (H₂PO₄⁻) and phosphoric acid (H₃PO₄), which are more soluble than the hydrogen phosphate ion.[4][5] This relationship is visually represented in the following diagram.

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining accurate and reproducible solubility data. The following outlines a general "shake-flask" method, which is a common and reliable technique for determining the equilibrium solubility of sparingly soluble salts.

Materials and Reagents

-

Magnesium phosphate dibasic (MgHPO₄·3H₂O), high purity

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water (Type I)

-

Standard buffer solutions for pH meter calibration

-

Analytical balance

-

pH meter with a calibrated electrode

-

Constant temperature water bath or incubator shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for magnesium analysis

-

UV-Vis Spectrophotometer for phosphate analysis (e.g., Molybdenum Blue method)

Experimental Procedure

-

Preparation of Acidic Solutions: Prepare a series of acidic solutions with the desired pH values (e.g., pH 1, 2, 3, 4, 5, 6, and 7) using deionized water and a suitable acid (e.g., HCl).

-

Equilibration:

-

Add an excess amount of magnesium phosphate dibasic to a known volume of each acidic solution in a sealed container (e.g., a flask or vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the containers in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved salt remains constant.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period.

-

Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with an appropriate volume of deionized water to bring the concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

Data Analysis:

-

Calculate the molar concentration of magnesium and phosphate in the original saturated solution, taking into account the dilution factor.

-

Plot the solubility (in mol/L) as a function of pH.

-

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

The solubility of magnesium phosphate dibasic is highly dependent on the pH of the solution, increasing significantly in acidic conditions. This behavior is attributed to the protonation of the phosphate anion, which shifts the dissolution equilibrium. For researchers, scientists, and drug development professionals, a thorough understanding of these solubility characteristics is essential for applications ranging from formulation development to predicting the behavior of this compound in biological and environmental systems. The provided data, dissolution mechanism, and experimental protocol serve as a foundational guide for further investigation and application of magnesium phosphate dibasic. It is important to note the need for further experimental studies to generate a comprehensive solubility profile in the lower acidic pH range.

References

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Phosphate Dibasic

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium phosphate (B84403) dibasic (MgHPO₄), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals and biomaterials. This document details the chemical transformations, quantitative data from thermal analysis, and the experimental protocols used to characterize this process.

Introduction

Magnesium phosphate dibasic, often found in its hydrated form, magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O), is a crucial compound in numerous applications due to its biocompatibility and role as a source of magnesium and phosphate ions. Understanding its thermal behavior is paramount for its application in high-temperature processes, such as in the manufacturing of ceramics, catalysts, and certain pharmaceutical formulations. The thermal decomposition of MgHPO₄·3H₂O is a multi-step process involving dehydration and condensation, ultimately yielding magnesium pyrophosphate (Mg₂P₂O₇).

The Thermal Decomposition Pathway

The thermal decomposition of magnesium phosphate dibasic trihydrate (MgHPO₄·3H₂O) proceeds through a series of distinct stages. Initially, the hydrated form, known as newberyite, undergoes dehydration, losing its water of crystallization. This is followed by the condensation of the resulting anhydrous magnesium hydrogen phosphate to form magnesium pyrophosphate.

The overall chemical transformation can be summarized by the following equation:

2MgHPO₄·3H₂O(s) → Mg₂P₂O₇(s) + 7H₂O(g)

This process can be visualized as a signaling pathway, illustrating the transformation from the initial reactant to the final product upon the application of heat.

An In-depth Technical Guide to the Physicochemical Properties of Newberyite for Scientific Studies

For Researchers, Scientists, and Drug Development Professionals

Newberyite (MgHPO₄·3H₂O), a hydrated magnesium hydrogen phosphate (B84403) mineral, is emerging as a material of significant interest in biomedical research and drug development. Its biocompatibility, biodegradability, and specific physicochemical properties make it a promising candidate for applications ranging from bone cements to drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of newberyite, detailed experimental protocols for its analysis, and visualizations of key processes.

Core Physicochemical Properties

Newberyite's utility in scientific studies is underpinned by its distinct chemical and physical attributes. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | References |

| Chemical Formula | MgHPO₄·3H₂O | [1][2][3] |

| Molecular Weight | 174.33 g/mol | [2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbca | [1][4] |

| Unit Cell Parameters | a = 10.203 - 10.215 Åb = 10.678 - 10.685 Åc = 10.0096 - 10.018 Å | [1][2][5] |

| Density | 2.10 - 2.12 g/cm³ | [1][2] |

| Mohs Hardness | 3 - 3.5 | [1] |

| Solubility Product (-log(Ksp) at 25°C) | 5.5 - 5.8 | [6] |

| Decomposition Temperature | ~145 °C | [7][8] |

| Refractive Indices | nα = 1.514nβ = 1.518nγ = 1.533 | [1] |

| Birefringence | 0.019 | [1] |

Newberyite is colorless to light gray or pale brown and presents a dull luster.[1] It is translucent and leaves a white streak.[1] Notably, it is found in nature in locations such as bat guano caves and has also been identified as a component of human urinary calculi, highlighting its relevance in biological systems.[9][10][11][12]

Experimental Protocols

Accurate characterization of newberyite is crucial for its application in scientific research. The following are detailed methodologies for key analytical techniques.

Synthesis of Newberyite

A common laboratory method for synthesizing newberyite involves the reaction of aqueous solutions of a magnesium salt and a phosphate salt.[8]

Materials:

-

Magnesium chloride (MgCl₂)

-

Sodium hydrogen phosphate (Na₂HPO₄)

-

Deionized water

Protocol:

-

Prepare aqueous solutions of magnesium chloride and sodium hydrogen phosphate of desired concentrations.

-

Mix the two solutions. The reaction to form newberyite is as follows: MgCl₂ + Na₂HPO₄ + 3H₂O → MgHPO₄·3H₂O + 2NaCl[8]

-

The formation of a precipitate indicates the synthesis of newberyite.

-

The precipitate can be aged in the solution, for instance for 24 hours, to allow for crystal growth and phase stabilization.[13]

-

Separate the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Dry the resulting newberyite powder at a low temperature (e.g., 40-50 °C) to avoid thermal decomposition.

X-Ray Diffraction (XRD)

XRD is fundamental for confirming the crystalline phase and determining the crystal structure of newberyite.

Instrumentation:

-

A wide-angle X-ray diffractometer with Cu Kα radiation (λ = 1.54052 Å).[8]

Protocol:

-

Prepare a powdered sample of the synthesized or obtained newberyite.

-

Mount the sample on a sample holder. A thin film of the sample can be prepared using vaseline.[8]

-

Operate the diffractometer in step scan mode over a desired 2θ range (e.g., 10-70°).

-

The resulting diffraction pattern is then compared with standard diffraction patterns for newberyite (e.g., PDF 35-780) for phase identification.[2]

Thermal Analysis (Thermogravimetric Analysis - TGA)

TGA is employed to study the thermal stability and decomposition of newberyite.

Instrumentation:

-

A high-resolution thermogravimetric analyzer, optionally coupled with a mass spectrometer for evolved gas analysis.[8]

Protocol:

-

Place a precisely weighed amount of the newberyite sample (e.g., ~40 mg) into an open platinum crucible.[8]

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 5.0 °C/min) in a flowing inert atmosphere, such as nitrogen (flow rate ~80 cm³/min).[8]

-

The instrument records the mass loss of the sample as a function of temperature.

-

The decomposition of newberyite occurs in a single step around 145 °C, corresponding to the loss of its three water molecules.[7][8] The theoretical mass loss is approximately 31.03%.[7] The final decomposition product is magnesium pyrophosphate (Mg₂P₂O₇).[7][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in newberyite, particularly the phosphate and water groups.

Instrumentation:

-

An FTIR spectrometer.

Protocol:

-

Prepare a sample by mixing a small amount of newberyite powder with potassium bromide (KBr) and pressing it into a pellet.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the powder.

-

Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Characteristic vibration bands for HPO₄²⁻ and H₂O will be present in the spectrum, confirming the identity of newberyite.[13]

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the vibrational modes of the phosphate units.

Instrumentation:

-

A Raman spectrometer with a laser excitation source.

Protocol:

-

Place a small amount of the newberyite sample on a microscope slide.

-

Focus the laser on the sample and collect the scattered light.

-

The Raman spectrum of newberyite is characterized by an intense band around 980 cm⁻¹, which is assigned to the symmetric stretching vibration of the HPO₄ units.[15][16][17] Bands corresponding to water molecules are also observed.[16]

Visualizations

Experimental Workflow for Newberyite Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and subsequent characterization of newberyite in a laboratory setting.

Transformation of Struvite to Newberyite

Newberyite can be formed from the decomposition or transformation of struvite (MgNH₄PO₄·6H₂O), a process that is relevant in both geological and biological systems, including the formation of urinary stones.[8][9] This transformation is often mediated by changes in pH and temperature.[13][18]

Applications in Scientific Research and Drug Development

The unique properties of newberyite make it a material with considerable potential in various scientific fields:

-

Biomaterials: Newberyite's biocompatibility and resorbability have led to its investigation as a component in bone cements.[6][19] Its degradation in vivo can be advantageous for tissue regeneration applications, as it can be replaced by native tissue over time.[6]

-

Drug Delivery: The porous nature of newberyite-based materials and their ability to degrade under physiological conditions suggest their potential as carriers for the controlled release of therapeutic agents.

-

Urolithiasis Research: As a constituent of kidney stones, studying the formation, dissolution, and physicochemical properties of newberyite is crucial for understanding and developing treatments for urolithiasis.[10][12][20]

-

Geochemistry and Environmental Science: The formation and transformation of newberyite in natural environments, such as caves and soils, are of interest for understanding phosphorus and magnesium biogeochemical cycles.[8]

This guide provides a foundational understanding of the physicochemical properties of newberyite and the experimental methodologies required for its study. For researchers and professionals in drug development and materials science, newberyite represents a versatile platform with promising applications that warrant further investigation.

References

- 1. mindat.org [mindat.org]

- 2. Newberyite Mineral Data [webmineral.com]

- 3. Newbéryite — Wikipédia [fr.wikipedia.org]

- 4. Newberyite | Thermoddem [thermoddem.brgm.fr]

- 5. mineralogy.rocks [mineralogy.rocks]

- 6. Exploring the potential of magnesium oxychloride, an amorphous magnesium phosphate, and newberyite as possible bone cement candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Newberyite in ancient and modern urinary calculi: identification and space group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newberyite--its formation in human urinary calculi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. History of the Earth: Episode 367 – Kidney stones [historyoftheearthcalendar.blogspot.com]

- 12. [Coralliform calculi and recurrent urinary infection: a case of newberyite calculi (MgHPO4.3H2O)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation and transformation of struvite and newberyite in aqueous solutions under conditions similar to physiological - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Raman spectroscopy of newberyite, hannayite and struvite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. [Presence of newberyite in the right kidney and carbonated apatite in the left kidney in a patient with recurrent urinary infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Magnesium Hydrogen Phosphate Trihydrate (CAS 7782-75-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of Magnesium Hydrogen Phosphate (B84403) Trihydrate (CAS 7782-75-4). Also known as Newberyite, this inorganic compound is gaining attention in various scientific fields, from pharmaceuticals to biomaterials, due to its unique physicochemical characteristics and biocompatibility.

Core Properties

Magnesium Hydrogen Phosphate Trihydrate is a white, odorless, crystalline powder.[1][2] Its fundamental properties are summarized below.

General and Chemical Properties

| Property | Value | Source |

| CAS Number | 7782-75-4 | [1][3] |

| Molecular Formula | MgHPO₄ · 3H₂O | [4] |

| Molecular Weight | 174.33 g/mol | [3][4] |

| Synonyms | Dibasic Magnesium Phosphate, Secondary Magnesium Phosphate, Newberyite | [1][4][5] |

| EINECS Number | 616-511-2 | [3][6] |

| InChIKey | OKIWLDVQGKRUNR-UHFFFAOYSA-L | [7][8] |

Physical Properties

| Property | Value | Source |

| Appearance | White crystalline powder | [1][7] |

| Density | 2.123 g/mL at 25 °C | [1][3][7] |

| Solubility | Slightly soluble in water; Soluble in dilute acids. | [1][9] |

| 0.1 M in 5 M HCl at 20 °C (clear, colorless solution) | [3][4][8] | |

| Odor | Odorless | [7][8] |

Thermal Properties

Magnesium Hydrogen Phosphate Trihydrate undergoes thermal decomposition upon heating. It loses its water of hydration and subsequently decomposes to magnesium pyrophosphate.[1][9]

| Property | Value | Source |

| Loss of Water | Begins at 205°C | [1][7][9] |

| Decomposition | Decomposes at 550-650°C to magnesium pyrophosphate (Mg₂P₂O₇) | [1][7][10] |

| Loss on Ignition | ~34% at 800°C | [4] |

Spectroscopic Data

| Property | Value | Source |

| UV Absorption (max) | λ: 260 nm, Amax: 0.035 | [3][7] |

| λ: 280 nm, Amax: 0.035 | [3][7] | |

| IR and Raman Spectra | Spectra are available for this compound. | [11][12] |

Crystal Structure

Newberyite has an orthorhombic crystal structure.[10] The structure features a strong hydrogen bond between HPO₄²⁻ molecules, which influences its vibrational bands.[10]

Experimental Protocols

Synthesis Methodologies

Magnesium Hydrogen Phosphate Trihydrate can be synthesized via aqueous precipitation reactions. The final product's purity and crystal morphology are highly dependent on factors like reactant concentration, pH, and temperature.

Method 1: Reaction of a Magnesium Salt with a Soluble Phosphate

This is a common laboratory-scale synthesis method.

-

Reactants : An aqueous solution of a magnesium salt (e.g., Magnesium Chloride or Magnesium Sulfate) and a solution of a dibasic alkali phosphate (e.g., Disodium (B8443419) Phosphate or Diammonium Phosphate).[5][13]

-

Procedure :

-

Prepare separate aqueous solutions of the magnesium salt and the phosphate salt.

-

Slowly add the phosphate solution to the magnesium salt solution with constant stirring.

-

Control the pH of the reaction mixture. A pH range between 3.7 and 3.9 has been shown to produce coarser grains which are easier to filter.[13]

-

Allow the resulting precipitate to age, which can be facilitated by stirring for a period (e.g., 30 minutes).[13]

-

Filter the precipitate from the mother liquor. A vacuum drum filter can be used for efficient filtration.[13]

-

Wash the collected solid with distilled water to remove any soluble impurities.

-

Dry the final product at a controlled temperature, typically between 90-120°C.[13]

-

Method 2: Simultaneous Addition Process for Industrial Production

A patented process describes a method to produce a very pure and white product suitable for medicinal or cosmetic applications.[13]

-

Reactants : Phosphoric acid (or an alkali metal monophosphate solution), a magnesium salt solution (e.g., MgCl₂), and an alkali metal hydroxide (B78521) or carbonate solution (e.g., NaOH).[13]

-

Procedure :

-

Simultaneously introduce the reactant solutions into a reactor with rapid and intimate mixing.

-

Maintain a constant pH throughout the reaction. For a finely crystalline product, a pH between 4.8 and 5.2 is maintained.[13]

-

Continuously filter the resulting reaction product.

-

Wash and dry the product as described in Method 1.

-

To achieve high purity, the starting solutions should contain less than 0.01% by weight of impurities such as iron, cobalt, and nickel.[13]

-

Caption: General workflow for the synthesis of Magnesium Hydrogen Phosphate Trihydrate.

Characterization Techniques

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathway of the compound.

-

Protocol :

-

Place a precisely weighed sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.

-

Heat the sample in a TGA/DTA instrument under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA curve) and temperature difference (DTA curve) as a function of temperature.

-

The resulting data reveals the temperatures of dehydration and decomposition into magnesium pyrophosphate.[10]

-

Caption: Thermal decomposition pathway of Magnesium Hydrogen Phosphate Trihydrate.

Assay Protocol: Titration with EDTA

The purity of the compound can be determined by assaying the magnesium content after ignition.

-

Protocol (based on JECFA monograph) :[14]

-

Ignition : Accurately weigh about 500 mg of the sample and ignite it to a constant weight to obtain the anhydrous magnesium pyrophosphate (Mg₂P₂O₇) residue.

-

Dissolution : Dissolve the residue by heating in a mixture of 50 ml of water and 2 ml of hydrochloric acid.

-

Preparation : Cool the solution and dilute it to 100.0 ml with water.

-

Titration :

-

Transfer a 50.0 ml aliquot of this solution to a 400-ml beaker and add 100 ml of water.

-

Heat the solution to 55-60°C.

-

Add a known excess volume (e.g., 15 ml) of 0.1 M disodium EDTA.

-

Adjust the pH to 10 with sodium hydroxide TS while stirring.

-

Add 10 ml of ammonia-ammonium chloride buffer TS and 12 drops of eriochrome black T indicator.

-

Titrate the excess EDTA with a standardized 0.1 M magnesium solution or back-titrate with 0.1 M disodium EDTA until the wine-red color changes to a pure blue endpoint.

-

-

Calculation : Calculate the percentage of Mg₂P₂O₇ in the ignited residue based on the volume of EDTA consumed.

-

Applications in Research and Drug Development

Magnesium Hydrogen Phosphate Trihydrate is utilized in a variety of applications, ranging from a simple dietary supplement to an advanced biomaterial for bone regeneration.

Pharmaceutical and Medical Applications

-

Nutritional Supplement : It serves as a source of magnesium, an essential mineral involved in over 300 enzymatic reactions in the human body.[2]

-

Excipient and Antacid : In pharmaceutical formulations, it can be used as an excipient. Its mild alkaline nature also makes it suitable for use as an antacid to neutralize stomach acid.[2]

-

Laxative : It is used in some medicinal preparations for its laxative effects.[1][7]

-

Other Uses : It also finds application as a stabilizer for plastics and as a food additive.[1][6]

Biomaterial for Bone Regeneration

Recent research highlights the potential of magnesium phosphates, including Newberyite, as biodegradable and biocompatible materials for bone repair.

-

Biocompatibility : In vitro studies have shown that Newberyite is biocompatible with osteoblast cultures, inducing cell adhesion and differentiation.[15]

-

Osteogenic Potential : The expression pattern of key osteoblast differentiation markers, such as Osteocalcin (OCN) and Collagen Type I Alpha 1 (COL1A1), in the presence of Newberyite crystals is comparable to that of established calcium phosphate bioceramics like hydroxyapatite.[15] This suggests that Newberyite can actively promote osteogenic activity, making it a promising candidate for developing new biomaterials for bone regeneration.[15]

Caption: Experimental workflow for in vitro biocompatibility and osteogenic assessment.

Safety and Toxicology

According to available Safety Data Sheets (SDS), Magnesium Hydrogen Phosphate Trihydrate is not classified as a hazardous substance.[16][17][18]

-

Acute Toxicity : Shall not be classified as acutely toxic.[16][18]

-

Irritation : Not classified as a skin or eye irritant.[16][18]

-

Carcinogenicity/Mutagenicity : Not classified as a carcinogen or mutagen.[16][18]

-

Handling : Standard laboratory practices should be observed. This includes wearing personal protective equipment such as gloves and safety glasses, and ensuring adequate ventilation to avoid dust formation.[17][19]

It is important to consult the most current SDS from the supplier before handling the material.

Conclusion

Magnesium Hydrogen Phosphate Trihydrate (CAS 7782-75-4) is a versatile compound with well-defined chemical and physical properties. Standardized protocols for its synthesis and characterization are readily available. Its established use in pharmaceuticals and food, combined with its demonstrated biocompatibility and osteogenic potential, positions it as a material of significant interest for future research and development in both drug delivery and regenerative medicine.

References

- 1. MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE | 7782-75-4 [chemicalbook.com]

- 2. What Is Magnesium Hydrogen Phosphate? - Kands [kandschemical.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. Magnesium phosphate BioUltra, = 98.0 KT 7782-75-4 [sigmaaldrich.com]

- 5. MAGNESIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 6. MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE CAS#: 7782-75-4 [m.chemicalbook.com]

- 8. MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE CAS 7782-75-4 - Buy MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE, CAS 7782-75-4, H7MgO5P Product on BOSS CHEMICAL [bosschemical.com]

- 9. MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE CAS#: 7782-75-4 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. MAGNESIUM HYDROGEN PHOSPHATE TRIHYDRATE(7782-75-4) IR Spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. US3433586A - Process for the manufacture of magnesium hydrogen-phosphate trihydrate - Google Patents [patents.google.com]

- 14. fao.org [fao.org]

- 15. Biocompatibility of magnesium phosphate minerals and their stability under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. carlroth.com [carlroth.com]

- 18. carlroth.com [carlroth.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Formation of Magnesium Phosphate Ion Pairs in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of magnesium phosphate (B84403) ion pairs in aqueous solutions. It delves into the thermodynamic principles governing these interactions, details the experimental methodologies for their characterization, and presents quantitative data to support a deeper understanding of this fundamental biochemical process. The formation of soluble magnesium phosphate ion pairs is a critical aspect of numerous biological and pharmaceutical systems, influencing processes such as enzyme kinetics, nucleic acid stability, and the formulation of therapeutic agents.

Thermodynamic Principles of Ion Pair Formation

In aqueous solutions, solvated magnesium cations (Mg²⁺) and phosphate anions (primarily H₂PO₄⁻ and HPO₄²⁻ at physiological pH) can associate to form ion pairs. This association is an equilibrium process driven by electrostatic attraction, which overcomes the thermal energy of the ions and the energy of their solvation shells. The primary equilibria of interest are:

-

Formation of Magnesium Dihydrogen Phosphate Ion Pair: Mg²⁺(aq) + H₂PO₄⁻(aq) ⇌ MgH₂PO₄⁺(aq)

-

Formation of Magnesium Hydrogen Phosphate Ion Pair: Mg²⁺(aq) + HPO₄²⁻(aq) ⇌ MgHPO₄(aq)

The stability of these ion pairs is described by their thermodynamic association constants (Kₐ), which are related to the standard Gibbs free energy change (ΔG°) of the association reaction. The overall thermodynamic profile, including the enthalpy (ΔH°) and entropy (ΔS°) changes, dictates the spontaneity and temperature dependence of ion pair formation.

Figure 1. Equilibrium of Magnesium Phosphate Ion Pair Formation.

Quantitative Data on Ion Pair Formation

The stability of magnesium phosphate ion pairs has been determined experimentally under various conditions. The following tables summarize the key thermodynamic parameters.

Table 1: Association Constants for Magnesium Phosphate Ion Pairs at 25°C

| Ion Pair | Association Constant (Kₐ) (M⁻¹) | Reference |

| MgH₂PO₄⁺ | 18.9 ± 1.7 | [1] |

| MgHPO₄ | 712 ± 23 | [1] |

Table 2: Thermodynamic Parameters for Ion Association

| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Notes |

| M²⁺ + SO₄²⁻ ⇌ MSO₄ (general) | - | > 0 (endothermic) | > 0 | The formation is entropy-driven, compensating for the endothermic enthalpy.[2] |

| Mg²⁺ + SO₄²⁻ ⇌ MgSO₄ | - | 1.15 - 1.36 kcal/mol (4.8 - 5.7 kJ/mol) | - | Enthalpy of formation for the analogous magnesium sulfate (B86663) ion pair.[3] |

Experimental Protocols for Characterization

Several experimental techniques can be employed to study the formation and thermodynamics of magnesium phosphate ion pairs.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.

Objective: To determine the association constants of magnesium phosphate ion pairs by monitoring the pH or pMg of a solution during titration.

Methodology:

-

Solution Preparation: Prepare a solution containing a known concentration of a magnesium salt (e.g., MgCl₂) and phosphoric acid. The ionic strength of the solution should be maintained constant using a background electrolyte (e.g., KCl or tetraethylammonium (B1195904) chloride) that does not form significant complexes with magnesium or phosphate ions.[4]

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., CO₂-free NaOH or KOH).

-

Data Acquisition: Monitor the pH of the solution using a calibrated glass electrode after each addition of the titrant. The titration is typically performed under a nitrogen atmosphere to prevent CO₂ absorption.

-

Data Analysis: The collected data (pH versus volume of titrant added) is used to calculate the concentrations of the free and complexed species at each point of the titration. This is achieved by solving a series of mass balance equations for magnesium, phosphate, and protons.

-

Stability Constant Calculation: The association constants (Kₐ) are then determined by fitting the experimental data to a theoretical model using specialized software.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the simultaneous determination of the binding affinity (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.[5]

Objective: To obtain a complete thermodynamic profile of the interaction between magnesium and phosphate ions.

Methodology:

-

Sample Preparation: Prepare a solution of a magnesium salt (e.g., MgCl₂) in a suitable buffer and a solution of a phosphate salt (e.g., NaH₂PO₄/Na₂HPO₄) in the exact same buffer.[5] The use of identical buffers is crucial to minimize heats of dilution.[5] Degas both solutions to prevent the formation of air bubbles.[5]

-

Instrument Setup: The ITC instrument consists of a reference cell and a sample cell.[5] Fill the reference cell with the buffer. Fill the sample cell with the magnesium solution. The injection syringe is filled with the phosphate solution.

-

Titration: A series of small, precise injections of the phosphate solution are made into the sample cell containing the magnesium solution while the temperature is kept constant.

-

Data Acquisition: The instrument measures the heat released or absorbed during each injection. The raw data is a series of peaks corresponding to each injection.

-

Data Analysis: The area under each peak is integrated to determine the heat change for that injection. This data is then plotted against the molar ratio of phosphate to magnesium. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH°, and n). From these, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated using the equation: ΔG° = -RTln(Kₐ) = ΔH° - TΔS°.

Conductometric Titration

This method is based on the change in electrical conductivity of a solution as one ion is replaced by another with a different ionic conductivity during a titration.[6]

Objective: To determine the stoichiometry of the magnesium phosphate ion pair formation.

Methodology:

-

Solution Preparation: Prepare a dilute solution of a magnesium salt (e.g., MgSO₄). The titrant should be a solution of a phosphate salt (e.g., Na₂HPO₄), preferably at a higher concentration to minimize volume changes.[7]

-

Titration: Place the magnesium salt solution in a conductivity cell and measure the initial conductivity. Add the phosphate titrant in small, known increments, and measure the conductivity after each addition.

-

Data Acquisition: Record the conductivity as a function of the volume of titrant added.

-

Data Analysis: Plot the measured conductance (corrected for volume changes) against the volume of the titrant. The plot will consist of two lines with different slopes. The intersection of these lines corresponds to the equivalence point of the reaction, from which the stoichiometry of the ion pair can be determined.

Figure 2. General Experimental Workflow for Characterizing Ion Pair Formation.

Significance in Research and Drug Development

A thorough understanding of magnesium phosphate ion pairing is essential in various scientific and industrial contexts:

-

Biochemistry and Molecular Biology: Magnesium ions are crucial cofactors for many enzymes, particularly those involving phosphate-containing substrates like ATP. The formation of Mg-ATP complexes is often a prerequisite for enzymatic activity. The stability of DNA and RNA is also influenced by the interaction of magnesium ions with the phosphate backbone.

-

Pharmaceutical Formulation: The solubility and stability of phosphate-containing drugs can be significantly affected by the presence of magnesium ions. Understanding these interactions is critical for designing stable and effective drug formulations. For instance, the formation of insoluble magnesium phosphate salts can lead to precipitation and loss of drug efficacy.

-

Biomaterials: Magnesium phosphate-based ceramics are being investigated as biodegradable materials for bone regeneration. The formation and dissolution of these materials are governed by the principles of ion association and solubility equilibria.[8]

Conclusion

The formation of ion pairs between magnesium and phosphate is a fundamental process with far-reaching implications in chemistry, biology, and medicine. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working in these fields. A detailed characterization of these interactions using techniques such as potentiometry, isothermal titration calorimetry, and conductometry is crucial for advancing our understanding of biological systems and for the development of new therapeutic agents and biomaterials.

References

- 1. Determination of phosphate by magnesium titration | Metrohm [metrohm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 6. tau.ac.il [tau.ac.il]

- 7. phavi.umcs.pl [phavi.umcs.pl]

- 8. researchgate.net [researchgate.net]

Characterization of Nano-Sized Magnesium Phosphate Particles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of nano-sized magnesium phosphate (B84403) (MgP) particles. MgP nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery, owing to their biocompatibility, biodegradability, and pH-sensitive properties. This document outlines the key physicochemical properties, detailed experimental protocols for characterization, and the cellular uptake mechanisms of these promising nanomaterials.

Physicochemical Characterization

The therapeutic efficacy and safety of MgP nanoparticles are intrinsically linked to their physicochemical properties. Careful and thorough characterization is therefore a critical step in their development as drug delivery vehicles. Key parameters include particle size, polydispersity index (PDI), zeta potential, morphology, and crystalline structure.

Data Presentation

The following tables summarize quantitative data for nano-sized magnesium phosphate and related phosphate-based nanoparticles synthesized and characterized in various studies. These values are influenced by the synthesis methodology and experimental conditions.

Table 1: Physicochemical Properties of Nano-Sized Magnesium Phosphate Particles

| Synthesis Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Morphology | Crystalline Phase | Reference |

| Chemical Precipitation | 20-200 | Not Reported | Not Reported | Irregular Sheets | MgHPO₄·3H₂O, Mg₃(PO₄)₂·5H₂O | [1] |

| Microemulsion | 100-130 | Not Reported | Not Reported | Spherical | Not Specified | [2] |

| Wet Chemical Method | 40 | Not Reported | Not Reported | Not Specified | β-TCP ((Ca₁-xMgx)₃(PO₄)₂) | [3] |

| Wet Chemical Method | 150x60 | Not Reported | Not Reported | Not Specified | β-TCP ((Ca₁-xMgx)₃(PO₄)₂) | [3] |

| Precipitation | 40-70 | Not Reported | Positive (PEI-coated), Negative (CMC-coated) | Spherical | Amorphous | [4] |

Table 2: Drug Loading and Encapsulation Efficiency of Phosphate-Based Nanoparticles

| Nanoparticle System | Drug | Drug Loading Capacity (mg/g) | Encapsulation Efficiency (%) | Reference |

| Magnesium Phosphate Nanosheets | SRT1720 | 28.69 | Not Reported | [5] |

| Calcium Phosphate Nanospheres | SRT1720 | 17.35 | Not Reported | [5] |

| Calcium Magnesium Phosphate Microspheres | SRT1720 | 20.61 | Not Reported | [5] |

| Calcium Phosphate Nanoparticles | Cisplatin | 112 | 85 | [6] |

| Calcium Phosphate Nanoparticles | Cisplatin | 88 | 78 | [6] |

| Calcium Phosphate Nanoparticles | Cisplatin | 35 | 50 | [6] |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible characterization of MgP nanoparticles. This section provides methodologies for the key experiments cited.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Protocol:

-

Sample Preparation:

-

Disperse the synthesized MgP nanoparticles in a suitable solvent (e.g., deionized water, phosphate-buffered saline) at a low concentration (typically 0.1-1.0 mg/mL) to avoid multiple scattering effects.

-

Ensure the dispersant is filtered through a 0.22 µm syringe filter to remove any dust or external particulates.

-

Briefly sonicate the nanoparticle suspension to break up any loose agglomerates.

-

-

Instrument Parameters:

-

Set the laser wavelength (e.g., 633 nm for a He-Ne laser).

-

Equilibrate the sample to the desired temperature (typically 25 °C).

-

Input the viscosity and refractive index of the dispersant.

-

Set the measurement angle (e.g., 90° or 173°).

-

Perform multiple measurements (at least three) for each sample to ensure reproducibility.

-

-

Data Analysis:

-

The autocorrelation function of the scattered light intensity is analyzed using algorithms such as the Cumulants method to obtain the average particle size (Z-average) and the polydispersity index (PDI).

-

A PDI value below 0.3 is generally considered acceptable for a monodisperse sample in drug delivery applications.

-

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and internal structure.

Protocol:

-

Sample Preparation:

-

Place a drop of the dilute nanoparticle suspension (typically 0.01-0.1 mg/mL) onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

-

For enhanced contrast, especially for organic coatings, a negative staining agent (e.g., uranyl acetate (B1210297) or phosphotungstic acid) can be applied. A drop of the staining solution is added to the grid for a short period (e.g., 30-60 seconds) and then wicked away with filter paper.

-

-

Imaging:

-

Operate the TEM at a suitable accelerating voltage (e.g., 100-200 kV).

-

Acquire images at different magnifications to observe both the overall morphology and fine surface details.

-

For crystalline samples, selected area electron diffraction (SAED) can be used to determine the crystal structure.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the dimensions of a statistically significant number of particles (typically >100) to determine the average size and size distribution.

-

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure and phase composition of the MgP nanoparticles.

Protocol:

-

Sample Preparation:

-

Prepare a dry powder of the MgP nanoparticles. This can be achieved by centrifuging the nanoparticle suspension, discarding the supernatant, and drying the pellet in an oven or by lyophilization.

-

Mount the powder sample on a low-background sample holder.

-

-

Data Acquisition:

-

Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Scan the sample over a 2θ range relevant for magnesium phosphate compounds (e.g., 10-80°).

-

Set the step size and scan speed to ensure good resolution and signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the diffraction peak positions and intensities to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS).

-

The crystallite size (D) can be estimated using the Scherrer equation: D = (K * λ) / (β * cosθ) where K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.[7]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the MgP nanoparticles and to confirm the presence of any surface modifications or loaded drugs.

Protocol:

-

Sample Preparation:

-

Prepare a dry powder of the MgP nanoparticles.

-

Mix a small amount of the powder (typically 1-2 mg) with potassium bromide (KBr) powder and press the mixture into a thin pellet.

-

Alternatively, attenuated total reflectance (ATR)-FTIR can be used for direct analysis of the powder sample.

-

-

Data Acquisition:

-

Record the spectrum over a wavenumber range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

-

-

Spectral Analysis:

-

Identify the characteristic absorption bands corresponding to the phosphate (PO₄³⁻), hydroxyl (OH⁻), and water (H₂O) groups in the magnesium phosphate structure.[8][9] For example, strong bands for PO₄ stretching are typically observed between 1027-1079 cm⁻¹.[1]

-

Analyze the spectra for the presence of peaks corresponding to functional groups from any surface coatings or encapsulated drugs.

-

Cellular Uptake and Signaling Pathways

The successful intracellular delivery of therapeutic agents by MgP nanoparticles depends on their efficient uptake by target cells and subsequent escape from endo-lysosomal compartments. The primary mechanism for nanoparticle entry into cells is endocytosis.

Experimental Workflow for Studying Cellular Uptake

The following diagram illustrates a typical workflow for investigating the cellular uptake mechanisms of MgP nanoparticles.

Signaling Pathways in Nanoparticle Endocytosis

The endocytosis of nanoparticles is a complex process regulated by various signaling molecules. While specific signaling cascades for MgP nanoparticle uptake are still under investigation, the general pathways for nanoparticle endocytosis are well-documented. The main endocytic routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

The diagram below illustrates the major endocytic pathways and some of the key signaling molecules involved.

Key signaling molecules involved in these pathways include:

-

Clathrin-mediated endocytosis: This process is initiated by the binding of nanoparticles to specific receptors on the cell surface, leading to the recruitment of adaptor proteins and clathrin to form a coated pit. The scission of the vesicle from the membrane is mediated by the GTPase dynamin .

-

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane enriched in caveolin and cholesterol. This process is also dependent on dynamin .

-

Macropinocytosis: This is a non-specific process involving the formation of large vesicles (macropinosomes) through actin-driven membrane ruffling. Key signaling molecules include small GTPases like Rac1 and Cdc42 .

The specific pathway utilized by MgP nanoparticles can be influenced by their size, surface charge, and the cell type being targeted. Understanding these mechanisms is crucial for designing nanoparticles that can efficiently deliver their cargo to the desired intracellular location.

Conclusion

The characterization of nano-sized magnesium phosphate particles is a multifaceted process that requires a combination of analytical techniques to fully elucidate their physical and chemical properties. This guide has provided an overview of the key characterization methods, along with detailed experimental protocols and a summary of relevant quantitative data. Furthermore, it has shed light on the cellular uptake mechanisms that govern the intracellular fate of these nanoparticles. As research in this field continues to advance, a deeper understanding of the specific interactions between MgP nanoparticles and cellular signaling pathways will be critical for the rational design of next-generation drug delivery systems with enhanced efficacy and safety.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. Magnesium phosphate nanoparticles can be efficiently used in vitro and in vivo as non-viral vectors for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis Of Magnesium Calcium Phosphate Nanoparticles Using Biomimetic Method In Amino Acids Environment [ijbme.org]

- 4. mdpi.com [mdpi.com]

- 5. Comparative study of nanostructured carriers of calcium phosphate and magnesium phosphate loaded with SRT1720 for the protection of H2O2-induced senescent endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotherapy drug delivery from calcium phosphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Solubility Product of Magnesium Hydrogen Phosphate Trihydrate (MgHPO₄·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic solubility product of magnesium hydrogen phosphate (B84403) trihydrate (MgHPO₄·3H₂O), a compound of significant interest in various scientific and biomedical fields. This document details the key thermodynamic constants, experimental methodologies for their determination, and the underlying chemical principles governing the solubility of this salt.

Introduction

Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O), also known as newberyite, is a sparingly soluble salt that plays a role in biological mineralization, the formation of urinary calculi, and has applications in the development of biomaterials and pharmaceutical formulations.[1] A thorough understanding of its solubility is crucial for predicting its behavior in aqueous environments, such as physiological fluids or drug dissolution media. The thermodynamic solubility product (Ksp) provides a fundamental measure of the solubility of a substance at equilibrium.

The dissolution of MgHPO₄·3H₂O in water is not a simple process of dissociation into its constituent ions. It is significantly influenced by the pH of the solution and the formation of ion pairs, which must be accounted for to accurately determine the thermodynamic Ksp.

Quantitative Data Summary

The thermodynamic constants for MgHPO₄·3H₂O at 25°C have been determined through rigorous experimental work. The key values are summarized in the table below.

| Parameter | Value | Units | Reference |

| Thermodynamic Solubility Product (Ksp) | (1.67 ± 0.03) × 10⁻⁶ | mol²/L² | [2] |

| Thermodynamic Association Constant (Kₐ) for MgH₂PO₄⁺ | (1.89 ± 0.17) × 10¹ | L/mol | [2] |

| Thermodynamic Association Constant (Kₐ) for MgHPO₄⁰ | (7.12 ± 0.23) × 10² | L/mol | [2] |

Chemical Equilibria

The solubility of MgHPO₄·3H₂O is governed by a series of interconnected chemical equilibria. The primary dissolution reaction is:

MgHPO₄·3H₂O(s) ⇌ Mg²⁺(aq) + HPO₄²⁻(aq) + 3H₂O(l)

The thermodynamic solubility product, Ksp, is defined in terms of the activities of the dissolved ions:

Ksp = {Mg²⁺}{HPO₄²⁻}

Where {X} denotes the activity of species X.

In addition to the primary dissolution, the formation of ion pairs in solution significantly affects the concentration of free Mg²⁺ and HPO₄²⁻ ions. The relevant ion-pairing equilibria are:

Mg²⁺(aq) + H₂PO₄⁻(aq) ⇌ MgH₂PO₄⁺(aq)

Mg²⁺(aq) + HPO₄²⁻(aq) ⇌ MgHPO₄⁰(aq)

The presence of these ion pairs reduces the concentration of free ions, thereby increasing the overall solubility of MgHPO₄·3H₂O.

A logical representation of these equilibria is presented below.

Caption: Chemical equilibria involved in the dissolution of MgHPO₄·3H₂O.

Experimental Protocols

The determination of the thermodynamic solubility product of MgHPO₄·3H₂O requires meticulous experimental procedures. The following sections detail the methodologies for the key experiments, primarily based on the work of Verbeeck et al. (1984).[2]

Synthesis of MgHPO₄·3H₂O

A common method for the synthesis of MgHPO₄·3H₂O is through a wet chemical precipitation reaction. While the original paper by Verbeeck et al. does not provide a detailed synthesis protocol, a general procedure is as follows:

-

Reactant Preparation: Prepare equimolar solutions of a soluble magnesium salt (e.g., MgCl₂·6H₂O) and a soluble phosphate salt (e.g., K₂HPO₄).

-

Precipitation: Slowly add the magnesium salt solution to the phosphate solution with constant stirring at room temperature. The reaction is: MgCl₂(aq) + K₂HPO₄(aq) + 3H₂O(l) → MgHPO₄·3H₂O(s) + 2KCl(aq)

-